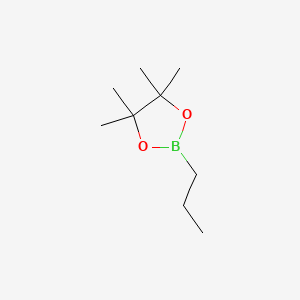
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane
概要
説明
“4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane” is a chemical compound . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The compound has been prepared by the rhodium-catalyzed hydroboration of allyl phenyl sulfone . It is also available for purchase from chemical suppliers .Molecular Structure Analysis
The molecular structure of “4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane” has been characterized by a single crystal X-ray diffraction study . The empirical formula is C6H13BO2 .Chemical Reactions Analysis
This compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a colorless oily substance at room temperature . It has a boiling point of 47-49 °C/9 mbar and a density of 0.894 g/mL at 25 °C . The refractive index is 1.4320 .科学的研究の応用
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This compound is utilized in the Suzuki-Miyaura cross-coupling process, which is a palladium-catalyzed reaction. It’s a pivotal method in the formation of carbon-carbon bonds, essential for the synthesis of various organic compounds, including pharmaceuticals and polymers .
Inverse-Electron-Demand Diels-Alder Reaction
The compound serves as a reagent in inverse-electron-demand Diels-Alder reactions. This type of reaction is significant in the synthesis of complex organic structures, as it allows for the formation of six-membered rings with high degrees of stereocontrol .
Borylation at the Benzylic C-H Bond
It is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst. This leads to the formation of pinacol benzyl boronate, a compound useful in further organic transformations .
Hydroboration of Alkynes and Alkenes
The compound is involved in the hydroboration of alkyl or aryl alkynes and alkenes. This is performed in the presence of transition metal catalysts and is a key step in the synthesis of various boron-containing compounds .
Coupling with Aryl Iodides
It is also used for coupling with aryl iodides in the presence of a copper catalyst. This process forms aryl boronates, which are valuable intermediates in organic synthesis and medicinal chemistry .
Asymmetric Hydroboration
The compound is employed in the asymmetric hydroboration of 1,3-enynes. This reaction produces chiral allenyl boronates, which are important in the creation of molecules with high optical purity, a requirement in many pharmaceutical applications .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds are known to interact with various organic compounds, particularly alkyl or aryl alkynes and alkenes .
Mode of Action
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the target molecule. In the presence of a palladium catalyst, it can perform borylation at the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The biochemical pathways affected by 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane are primarily those involving the formation of boronates. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
Its physical properties such as boiling point (42-43 °c/50 mmhg) and density (0882 g/mL at 25 °C) suggest that it may have moderate bioavailability .
Result of Action
The molecular and cellular effects of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane’s action are largely dependent on the specific targets and pathways it interacts with. In general, the formation of boronates can lead to changes in the chemical structure and properties of the target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane. For instance, its reactivity can be affected by temperature, as suggested by its specific boiling point . Moreover, it is sensitive to air, indicating that it should be stored under inert gas .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-propyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSWCGATJFXUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435589 | |
| Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
CAS RN |
67562-19-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-propyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



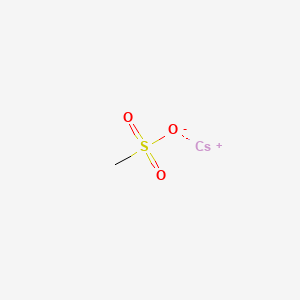
![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)

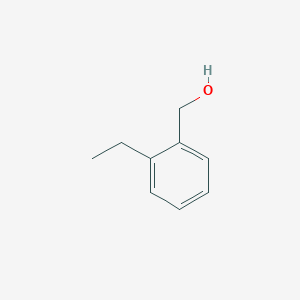

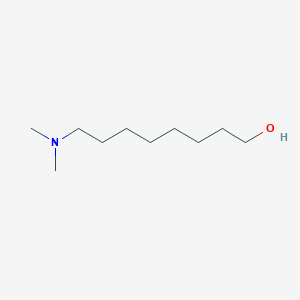
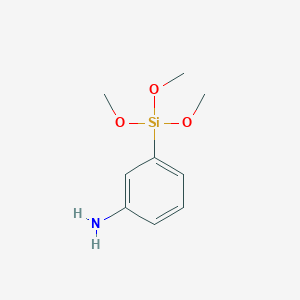
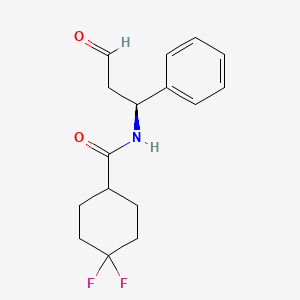

![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)
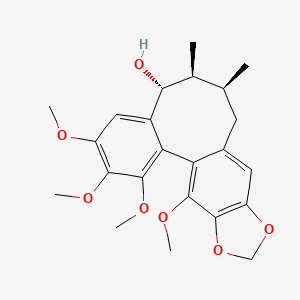
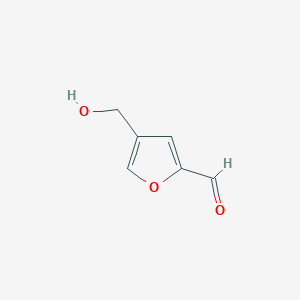
![3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1588462.png)
